2-Amino-3-(isoxazol-5-yl)propanoic acid
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Overview
Description
2-Amino-3-(isoxazol-5-yl)propanoic acid is a compound of significant interest in the fields of chemistry and biology. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(isoxazol-5-yl)propanoic acid typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another method includes the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under microwave-assisted conditions . These methods are efficient and provide high yields of the desired product.
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are eco-friendly and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(isoxazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-Amino-3-(isoxazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a neurotransmitter and its role in various biological pathways.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-3-(isoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It acts as an agonist at certain receptor sites, leading to the activation of downstream signaling pathways. This activation can result in various biological effects, such as modulation of neurotransmitter release and inhibition of inflammatory responses .
Comparison with Similar Compounds
2-Amino-3-(isoxazol-5-yl)propanoic acid can be compared with other similar compounds, such as:
(S)-2-Amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid (AMPA): Both compounds are agonists at glutamate receptors, but this compound has a different substitution pattern on the isoxazole ring, which may result in different biological activities.
Kainic acid: Another glutamate receptor agonist with a different structure and pharmacological profile.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for further research and development.
Properties
CAS No. |
98135-03-6 |
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Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-amino-3-(1,2-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O3/c7-5(6(9)10)3-4-1-2-8-11-4/h1-2,5H,3,7H2,(H,9,10) |
InChI Key |
YZRGWMSKFDDWIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1)CC(C(=O)O)N |
Origin of Product |
United States |
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